molecular formula C7H8O3S B1303429 Methyl 4-methoxythiophene-3-carboxylate CAS No. 65369-22-4

Methyl 4-methoxythiophene-3-carboxylate

Cat. No.: B1303429
CAS No.: 65369-22-4
M. Wt: 172.2 g/mol
InChI Key: LQIVVUILGDRRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxythiophene-3-carboxylate can be synthesized through various methods. One common approach involves the esterification of 4-methoxythiophene-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxythiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methoxythiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methoxythiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylate groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxythiophene-2-carboxylate
  • Methyl 2-methoxythiophene-4-carboxylate
  • Methyl 5-methoxythiophene-3-carboxylate

Uniqueness

Methyl 4-methoxythiophene-3-carboxylate is unique due to the specific positioning of the methoxy and carboxylate groups on the thiophene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other isomers.

Properties

IUPAC Name

methyl 4-methoxythiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIVVUILGDRRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380889
Record name methyl 4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65369-22-4
Record name methyl 4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

15 Parts by volume of a Cl2 /CCl4 solution (7.1 parts of chlorine in 100 parts of CCl4) are added in the course of 10 minutes to a solution, cooled to 0° C., of 1.74 parts of 3-methoxy-dihydrothiophene-4-carboxylic acid methyl ester in 15 parts by volume of CCl4. The mixture is kept at 0° C. for one hour. The end product is isolated from the reaction mixture by the method described in Example 1c. 1.6 parts (93% of theory) of 3-methoxythiophene-4-carboxylic acid methyl ester of melting point 66°-67° C. are obtained.
Name
Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methoxy-dihydrothiophene-4-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 4-acetoxy-3-thiophenecarboxylate (81 g, 0.40 mol) and concentrated sulphuric acid (5 ml) in methanol (1.25 l) was heated under reflux for 3 days. The solvent was evaporated and the residue diluted with water (300 ml) and extracted with ether (5 times). The ether extracts were combined, washed with 1N sodium hydroxide (3 times) and dried over sodium sulfate. Evaporation of the solvent gave the title compound, 52 g, m.p. 66°-68° (lit. m.p.68°-70°).
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methoxythiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methoxythiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-methoxythiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-methoxythiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-methoxythiophene-3-carboxylate
Reactant of Route 6
Methyl 4-methoxythiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.